
2,4-difluoro-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide
Overview
Description
2,4-Difluoro-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a difluorobenzene ring, an indoline moiety, and a thiophene-2-carbonyl group. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide typically involves multiple steps:
Formation of the Indoline Moiety: The indoline structure can be synthesized via Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring system.
Introduction of the Thiophene-2-carbonyl Group: This step involves the acylation of the indoline nitrogen with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine.
Attachment of the Difluorobenzene Ring: The final step involves the sulfonation of the indoline derivative with 2,4-difluorobenzenesulfonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indoline moiety, leading to the formation of indole-2,3-diones.
Reduction: Reduction reactions can target the carbonyl group of the thiophene-2-carbonyl moiety, converting it to a hydroxyl group.
Substitution: The difluorobenzene ring can undergo nucleophilic aromatic substitution, especially at the positions ortho to the fluorine atoms.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Indole-2,3-diones.
Reduction: Hydroxy derivatives of the thiophene-2-carbonyl group.
Substitution: Substituted difluorobenzene derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its anticancer properties , particularly its ability to inhibit tumor growth and induce apoptosis in various cancer cell lines. The presence of fluorine atoms is believed to enhance the compound's binding affinity to specific molecular targets involved in cancer progression.
Research indicates that compounds with similar structures exhibit significant biological activities, including:
- Antiviral : Potential effectiveness against viral infections.
- Anti-inflammatory : Reduction of inflammatory responses.
- Antimicrobial : Activity against bacterial strains.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies show that modifications in the compound's structure can significantly affect its biological activity. For instance, the introduction of fluorine increases hydrophobic interactions with target proteins, enhancing binding affinity and efficacy.
Study on Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of indoline compounds could effectively inhibit tumor growth in Ehrlich solid tumor models . The study highlighted that structural modifications, such as the incorporation of difluoro groups, led to enhanced anticancer properties compared to non-fluorinated analogs.
Study on FtsZ Inhibition
Another investigation focused on the antibacterial activity of fluorinated compounds targeting the FtsZ protein in Staphylococcus aureus. The results indicated that the difluorobenzamide motif significantly improved binding interactions compared to non-fluorinated counterparts, showcasing the importance of fluorination in enhancing biological activity.
Mechanism of Action
The mechanism of action of 2,4-difluoro-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the biological pathway it regulates. This inhibition can lead to the suppression of disease progression, particularly in cancer and infectious diseases.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluoro-N-(1-(benzoyl)indolin-6-yl)benzenesulfonamide: Similar structure but with a benzoyl group instead of a thiophene-2-carbonyl group.
2,4-Difluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzenesulfonamide: Contains a furan-2-carbonyl group instead of a thiophene-2-carbonyl group.
Uniqueness
The presence of the thiophene-2-carbonyl group in 2,4-difluoro-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide imparts unique electronic and steric properties, which can influence its biological activity and chemical reactivity. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Biological Activity
Overview
2,4-Difluoro-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide is a synthetic compound belonging to the class of sulfonamides. Its unique structure, which includes a difluorobenzene ring, an indoline moiety, and a thiophene-2-carbonyl group, has garnered interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, mechanisms of action, and comparisons with similar compounds.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets such as enzymes and receptors. It exhibits inhibitory effects on certain enzymes involved in critical biological pathways, which can lead to therapeutic benefits in conditions like cancer and infectious diseases.
- Enzyme Inhibition : The compound binds to the active sites of target enzymes, inhibiting their activity. This action disrupts normal cellular processes, potentially leading to reduced tumor growth or pathogen viability.
- Cellular Pathways : By interfering with various signaling pathways, the compound can alter cellular responses that contribute to disease progression .
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. For instance:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MDM2 Inhibition | < 1 | Direct binding and inhibition |
FGFR1 | 4.1 | Enzymatic inhibition |
HT29 (Colon Cancer) | 25.8 | ERK1/2 pathway inhibition |
These values indicate the potency of the compound in inhibiting tumor cell proliferation and suggest its potential as a therapeutic agent in oncology .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent:
Microorganism | MIC (µg/mL) | Activity Type |
---|---|---|
Staphylococcus aureus | 15.625 - 62.5 | Antistaphylococcal |
Enterococcus faecalis | 62.5 - 125 | Antienterococcal |
This data highlights its bactericidal properties and suggests that it may be effective against resistant strains of bacteria .
Case Studies
- MDM2 Inhibition Study : A study focused on the interaction between this compound and the MDM2 protein showed that it effectively inhibits MDM2 with a binding affinity (K_i) less than 1 nM. This inhibition leads to reactivation of p53, a critical tumor suppressor protein .
- Antiproliferative Studies : Various derivatives of indole compounds have been tested for their antiproliferative effects across different cancer cell lines. The presence of the thiophene group was found to enhance the biological activity compared to other substituents .
Comparison with Similar Compounds
The biological activity of this compound can be contrasted with other similar compounds:
Compound Name | Unique Feature | Biological Activity |
---|---|---|
2,4-Difluoro-N-(1-(benzoyl)indolin-6-yl)benzenesulfonamide | Benzoyl group instead of thiophene | Moderate anticancer activity |
2,4-Difluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzenesulfonamide | Furan group substitution | Lower antimicrobial efficacy |
The presence of the thiophene-2-carbonyl group in the target compound imparts distinct electronic properties that enhance its binding affinity and biological efficacy compared to other derivatives .
Properties
IUPAC Name |
2,4-difluoro-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N2O3S2/c20-13-4-6-18(15(21)10-13)28(25,26)22-14-5-3-12-7-8-23(16(12)11-14)19(24)17-2-1-9-27-17/h1-6,9-11,22H,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XASUVYWFJBMYRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F)C(=O)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.